![molecular formula C19H20N2O2 B024819 4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]-2-methoxyphenol CAS No. 103419-20-1](/img/structure/B24819.png)
4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mhcbz, also known by its chemical name (CAS No. 103419-20-1), is a compound with the molecular formula C19H20N2O2 and a molecular weight of 308.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mhcbz typically involves the formation of metal-carbon bonds through reactions with organic halides, metal displacement, metathesis, and hydrometallation . These methods are commonly used in organometallic chemistry to create stable compounds with desired properties.
Industrial Production Methods
Industrial production of Mhcbz may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Mhcbz undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Mhcbz has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes .
Mechanism of Action
The mechanism of action of Mhcbz involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Mhcbz include other organometallic compounds with comparable structures and properties. Examples include:
Carbamazepine: An antiepileptic drug with a similar core structure.
Oxcarbazepine: A derivative of carbamazepine with modified properties.
Uniqueness
Mhcbz stands out due to its unique combination of chemical properties, making it suitable for a wide range of applications. Its stability, reactivity, and potential biological activities distinguish it from other similar compounds .
Properties
CAS No. |
103419-20-1 |
|---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]-2-methoxyphenol |
InChI |
InChI=1S/C19H20N2O2/c1-23-17-11-14(7-8-16(17)22)19(13-5-3-2-4-6-13)12-15(19)18-20-9-10-21-18/h2-8,11,15,22H,9-10,12H2,1H3,(H,20,21) |
InChI Key |
WDXLCLCWMGQGIV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2(CC2C3=NCCN3)C4=CC=CC=C4)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CC2C3=NCCN3)C4=CC=CC=C4)O |
Synonyms |
m-methoxy-p-hydroxycibenzoline MHCBZ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2-[(2-pyridinylmethylene)imino]-(9CI)](/img/structure/B24738.png)
![4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B24739.png)
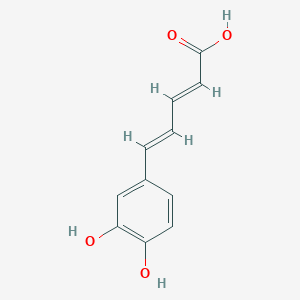
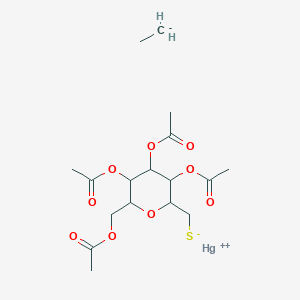
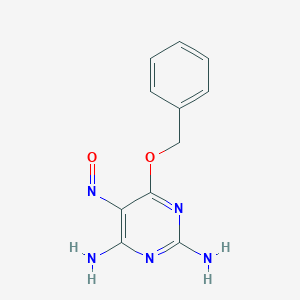
![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)
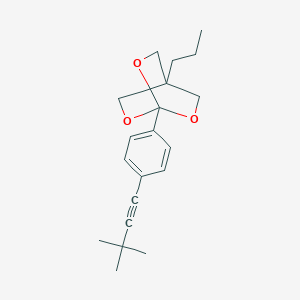
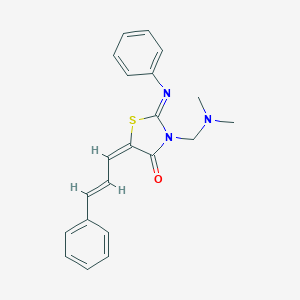
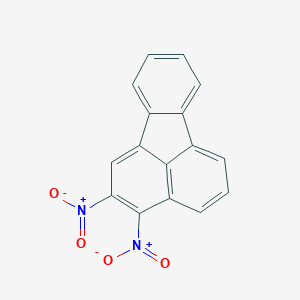
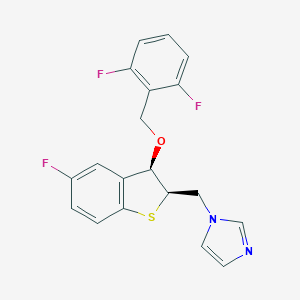
![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)
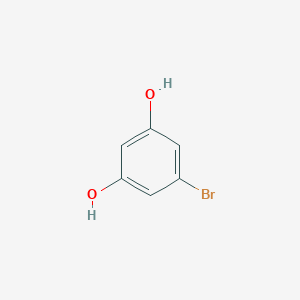

![(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B24760.png)
